N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety, a phenyl group, and a trifluoromethyl-substituted phenoxyacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents.
Formation of the phenoxyacetamide: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of palladium or other metal catalysts for coupling reactions.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen or addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, it might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(phenoxy)acetamide: Lacks the trifluoromethyl group.
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-chlorophenoxy)acetamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide might confer unique properties, such as increased lipophilicity or enhanced metabolic stability, making it distinct from its analogs.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, integrating findings from various studies.
Synthesis and Chemical Structure
The compound belongs to the imidazopyridine class, known for diverse biological activities. The synthesis typically involves the reaction of imidazo[1,2-a]pyridine derivatives with phenyl and trifluoromethyl-substituted phenoxyacetic acid derivatives. The structural formula can be represented as follows:
Antifungal Activity
Research has indicated that compounds containing imidazo[1,2-a]pyridine moieties exhibit antifungal properties. For example, derivatives synthesized in related studies showed moderate antifungal activity against various strains including Candida albicans and Trichophyton rubrum. The minimum inhibitory concentration (MIC) values were found to be in the range of 2 to 4 µg/mL for certain derivatives, suggesting that similar activities may be expected for this compound .
Anti-inflammatory Effects
The compound’s structure suggests potential anti-inflammatory activity. Compounds with similar imidazopyridine structures have demonstrated significant inhibition of pro-inflammatory cytokines in vitro. For instance, studies have shown that certain derivatives can inhibit the PI3K signaling pathway, leading to reduced inflammation markers in cellular models .
Anticancer Properties
The imidazopyridine scaffold has been associated with anticancer activities. In vitro studies have revealed that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 1.35 to 4.00 µM against Mycobacterium tuberculosis and other cancerous cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and tumor growth.
- Receptor Modulation : Interaction with various receptors could modulate cellular signaling pathways, influencing cell proliferation and apoptosis.
Case Studies
Several studies have focused on related compounds demonstrating significant biological activities:
- Antifungal Activity : A study evaluated a series of imidazopyridine derivatives against fungal strains and found promising results for compounds structurally similar to this compound .
- Cytotoxicity Assessment : In a cytotoxicity study on HEK-293 cells, several derivatives were found to be non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .
- Inflammation Studies : Research on related compounds revealed their ability to significantly reduce inflammatory markers in cellular assays, showcasing their potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2/c23-22(24,25)15-6-5-7-16(12-15)30-14-21(29)27-18-9-2-1-8-17(18)19-13-28-11-4-3-10-20(28)26-19/h1-13H,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSTQQWEGQEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)COC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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